REACTION_CXSMILES
|
[NH:1]1[CH:5]=[N:4][C:3]([C:6]2[CH:7]=[C:8]3[C:12](=[CH:13][CH:14]=2)[N:11]([CH:15]2[CH2:20][CH2:19][CH2:18][CH2:17][O:16]2)[N:10]=[C:9]3[Br:21])=[N:2]1.[C:22]1([C:28](Cl)([C:35]2[CH:40]=[CH:39][CH:38]=[CH:37][CH:36]=2)[C:29]2[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=2)[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1.C(N(CC)CC)C>N1C=CC=CC=1.C(OCC)(=O)C>[Br:21][C:9]1[C:8]2[C:12](=[CH:13][CH:14]=[C:6]([C:3]3[N:4]=[CH:5][N:1]([C:28]([C:22]4[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=4)([C:35]4[CH:36]=[CH:37][CH:38]=[CH:39][CH:40]=4)[C:29]4[CH:30]=[CH:31][CH:32]=[CH:33][CH:34]=4)[N:2]=3)[CH:7]=2)[N:11]([CH:15]2[CH2:20][CH2:19][CH2:18][CH2:17][O:16]2)[N:10]=1
|
Name
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|
Quantity
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15.05 g
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Type
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reactant
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Smiles
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N1N=C(N=C1)C=1C=C2C(=NN(C2=CC1)C1OCCCC1)Br
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Name
|
|
Quantity
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19.54 g
|
Type
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reactant
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Smiles
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C1(=CC=CC=C1)C(C1=CC=CC=C1)(C1=CC=CC=C1)Cl
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Name
|
|
Quantity
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9.9 mL
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Type
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reactant
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Smiles
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C(C)N(CC)CC
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Name
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|
Quantity
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115 mL
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Type
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solvent
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Smiles
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N1=CC=CC=C1
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Name
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|
Quantity
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0 (± 1) mol
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Type
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solvent
|
Smiles
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C(C)(=O)OCC
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Control Type
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UNSPECIFIED
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Setpoint
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50 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The reaction was quenched with methanol (10 mL)
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Type
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TEMPERATURE
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Details
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cooled to room temperature
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Type
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CUSTOM
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Details
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condensed
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Type
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WASH
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Details
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washed with sodium bicarbonate (saturated aqueous)
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Type
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CUSTOM
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Details
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Upon sonication in a ultrasonic bath a white to yellow precipitate
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Type
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CUSTOM
|
Details
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formed
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Type
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FILTRATION
|
Details
|
that was filtered
|
Type
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WASH
|
Details
|
washed with 10% ethyl acetate in hexanes
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Type
|
CUSTOM
|
Details
|
The precipitate was dried in a vacuum oven overnight (23.80 g, 93% yield)
|
Duration
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8 (± 8) h
|
Name
|
|
Type
|
|
Smiles
|
BrC1=NN(C2=CC=C(C=C12)C1=NN(C=N1)C(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)C1OCCCC1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |